(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid
Overview
Description
(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid, also known as Boc-4-Bn-Pro-OH, is a chemical compound that belongs to the family of pyrrolidine carboxylic acids. This compound is widely used in scientific research for its unique properties and characteristics.
Mechanism Of Action
The mechanism of action of (2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid is not fully understood. However, it is known to inhibit the activity of certain enzymes, such as proteases, which play a crucial role in various biological processes. This inhibition leads to the disruption of the normal cellular function and may result in cell death.
Biochemical And Physiological Effects
(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid has been shown to have various biochemical and physiological effects. It is known to inhibit the activity of certain enzymes, such as proteases, which are involved in the breakdown of proteins. Additionally, (2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid has been shown to have anti-inflammatory and analgesic properties.
Advantages And Limitations For Lab Experiments
(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid has several advantages and limitations for lab experiments. One of the advantages is its high yield and purity, which makes it ideal for use in various chemical reactions. Additionally, it is relatively stable and can be stored for an extended period. However, one of the limitations is its toxicity, which requires appropriate safety measures during handling and use.
Future Directions
There are several future directions for the use of (2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid in scientific research. One of the directions is the development of new drugs and pharmaceuticals based on its unique properties and characteristics. Additionally, it can be used in the synthesis of various bioactive compounds for the treatment of various diseases. Furthermore, the mechanism of action of (2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid can be further investigated to understand its full potential and limitations.
Scientific Research Applications
(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid is widely used in scientific research for its unique properties and characteristics. It is commonly used as a building block in the synthesis of various bioactive compounds, such as protease inhibitors, anticonvulsants, and anti-cancer agents. Additionally, (2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid is used in the development of new drugs and pharmaceuticals.
properties
IUPAC Name |
(2S,4R)-4-[(2-bromophenyl)methyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-10-4-2-1-3-9(10)5-8-6-11(12(15)16)14-7-8/h1-4,8,11,14H,5-7H2,(H,15,16)/t8-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTKFCZQFGMJRB-KCJUWKMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376010 | |
Record name | (4R)-4-[(2-Bromophenyl)methyl]-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-4-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
1049978-26-8 | |
Record name | (4R)-4-[(2-Bromophenyl)methyl]-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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